molecular formula C7H14F2O B2913064 4,4-Difluoro-2,3,3-trimethylbutan-1-ol CAS No. 2248323-69-3

4,4-Difluoro-2,3,3-trimethylbutan-1-ol

Cat. No.: B2913064
CAS No.: 2248323-69-3
M. Wt: 152.185
InChI Key: ZIUKMQWWDACABI-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,3,3-trimethylbutan-1-ol is a fluorinated secondary alcohol characterized by two fluorine atoms at the 4-position, three methyl groups at the 2- and 3-positions, and a hydroxyl group at the terminal carbon. Fluorination and branching in such compounds enhance lipophilicity, metabolic stability, and selectivity in drug design .

Properties

IUPAC Name

4,4-difluoro-2,3,3-trimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUKMQWWDACABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,3,3-trimethylbutan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,3,3-trimethylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,4-difluoro-2,3,3-trimethylbutan-2-one.

    Reduction: Formation of 4,4-difluoro-2,3,3-trimethylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biochemical studies.

    Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol depends on its specific application. In biochemical studies, the fluorine atoms can interact with biological molecules, altering their properties and behavior. The compound may target specific enzymes or receptors, modulating their activity through fluorine’s unique electronic effects.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Alcohols

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Structural Features
4,4-Difluoro-2,3,3-trimethylbutan-1-ol* C₇H₁₄F₂O 164.19 (calculated) 4,4-difluoro Branched methyl groups at 2,3,3-positions
4,4-Difluoro-2,2-dimethylbutan-1-ol C₆H₁₂F₂O 150.16 4,4-difluoro Methyl groups at 2,2-positions
4,4,4-Trifluoro-3-methylbutan-1-ol C₅H₉F₃O 142.12 4,4,4-trifluoro Single methyl at 3-position
3,3,4,4,4-Pentafluorobutan-1-ol C₄H₅F₅O 164.07 3,3,4,4,4-pentafluoro Linear chain with terminal hydroxyl
Key Observations:
Reactivity Trends:
  • Trifluoro and pentafluoro derivatives (e.g., 4,4,4-Trifluoro-3-methylbutan-1-ol) exhibit higher electrophilicity due to strong electron-withdrawing effects, favoring nucleophilic substitution reactions .
  • Difluoro analogs (e.g., 4,4-Difluoro-2,2-dimethylbutan-1-ol) balance reactivity and stability, making them suitable for medicinal chemistry applications .

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